molecular formula C17H13N3O4S B2892726 (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 476642-62-3

(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No. B2892726
CAS RN: 476642-62-3
M. Wt: 355.37
InChI Key: CUCGAKQIAQTCJI-SOFGYWHQSA-N
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Description

(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Organic Synthesis and Structural Characterization

  • Synthesis and Structural Analysis : Research has focused on the synthesis of compounds with acrylamide functionalities due to their potential biological activities and material applications. For instance, studies have been conducted on the synthesis of heteroarylacrylonitriles showing cytotoxic activities against cancer cell lines, highlighting the importance of the acrylamide function in medicinal chemistry (Sa̧czewski et al., 2004).

Biological Activities

  • Cytotoxic Activities : Compounds structurally related to "(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide" have been synthesized and their cytotoxic activities against a range of human cancer cell lines have been evaluated. The structure-activity relationship studies indicated the significance of substituents on acrylonitrile, which is crucial for their potency as anti-cancer agents (Sa̧czewski et al., 2004).

Materials Science

  • Polymeric Materials : The development of novel polymers with specific functionalities, such as those involving acrylamide groups, is a key area of research. These materials are explored for their potential applications in various fields, including biotechnology and materials engineering. The synthesis and characterization of polymers derived from acrylamide precursors indicate their potential for creating high-performance materials with tailored properties (Convertine et al., 2004).

Enzyme Inhibition Studies

  • Enzyme Inhibition : The synthesis of derivatives and their evaluation for enzyme inhibition properties reflect the interest in exploiting the chemical scaffold for developing therapeutic agents. Research in this area aims at identifying potent inhibitors that could be used in the treatment of various diseases (Abbasi et al., 2013).

properties

IUPAC Name

(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11-5-7-15(24-11)14-10-25-17(18-14)19-16(21)8-6-12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCGAKQIAQTCJI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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